molecular formula C10H15ClN2O B8390946 2-Isopropoxybenzamidine hydrochloride

2-Isopropoxybenzamidine hydrochloride

Cat. No.: B8390946
M. Wt: 214.69 g/mol
InChI Key: IOJAQFYHZXUYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropoxybenzamidine hydrochloride is a chemical compound built upon the benzamidine scaffold, a well-characterized class of compounds in scientific research. The core benzamidine structure is known to function as a reversible, competitive inhibitor for trypsin and various trypsin-like serine proteases . This inhibitory activity makes benzamidine and its derivatives valuable tools for studying protease-dependent biological pathways and for controlling proteolytic degradation in experimental assays. For instance, benzamidine is frequently employed as a ligand in protein crystallography to stabilize proteins of interest by inhibiting proteases . Beyond its role as a biochemical tool, the benzamidine moiety is a recognized pharmacophore in medicinal chemistry, forming the essential core of several therapeutic agents . Researchers are exploring derivatives for a range of biological activities, which may include antiviral and anti-inflammatory properties, as some benzamidine derivatives have demonstrated such effects in scientific studies . The isopropoxy substituent on the benzamidine core of this particular compound may influence its solubility, binding affinity, or selectivity profile, making it a subject of interest for further investigation and development. 2-Isopropoxybenzamidine hydrochloride is intended for research applications only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

2-propan-2-yloxybenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-7(2)13-9-6-4-3-5-8(9)10(11)12;/h3-7H,1-2H3,(H3,11,12);1H

InChI Key

IOJAQFYHZXUYDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=N)N.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table highlights structural analogs of benzamidine hydrochloride and their similarity scores (0.91–1.00 indicates high structural overlap):

Compound Name Substituent Similarity Score Key Functional Differences
Benzamidine Hydrochloride -H (parent compound) 1.00 Baseline for comparison
4-Methylbenzamidine Hydrochloride -CH₃ at position 4 0.98 Increased lipophilicity
3-Methylbenzamidine Hydrochloride -CH₃ at position 3 0.96 Altered steric hindrance
Benzamidine Hydrochloride Hydrate -H₂O adduct 0.94 Enhanced solubility in polar solvents
[1,1'-Biphenyl]-4-carboximidamide HCl Biphenyl extension 0.91 Expanded π-system for protein binding

The 2-isopropoxy substitution introduces a bulky alkoxy group, likely reducing BBB penetration compared to the parent benzamidine but improving target specificity in peripheral tissues .

Physicochemical Properties

Key properties of benzamidine derivatives are influenced by substituents:

Property Benzamidine HCl 4-Methylbenzamidine HCl 2-Isopropoxybenzamidine HCl*
Molecular Weight (g/mol) 156.61 ~170.6 ~200.7†
TPSA (Ų) 52 52 61‡
LogP 1.2 1.8 2.5
Solubility (H₂O) High Moderate Low

*Hypothesized values based on structural analogs.
†Estimated from the addition of isopropoxy (-OC₃H₇) to benzamidine.
‡Increased TPSA due to ether oxygen.

Hydrochloride salts generally exhibit higher aqueous solubility than free bases, as seen in ortho-Toluidine Hydrochloride (water solubility: 1.08 g/mL) compared to its free base (0.03 g/mL) .

Preparation Methods

Reaction Mechanism

This method involves converting 2-isopropoxybenzonitrile to the corresponding amidine via a Pinner reaction followed by HCl salt formation. The nitrile group reacts with ammonia or ammonium salts under acidic conditions, forming an imino ether intermediate, which is subsequently hydrolyzed to the amidine.

Optimized Protocol (CN106565541A)

  • Reactants :

    • 2-Isopropoxybenzonitrile (1.0 eq)

    • Ammonium chloride (1.2 eq)

    • Ionic liquid catalyst (MIM-(CH₂)₄-MIM·2BF₄, 10 wt%)

  • Conditions :

    • Solvent: 90% ethanol/water

    • Temperature: 80°C, 4 h

    • H₂ pressure: 0.15 MPa

  • Workup :

    • Toluene extraction (2×20 mL)

    • Vacuum distillation

  • Yield : 98%

  • Purity : 99.5% (HPLC)

Key Advantages:

  • Catalyst recyclability (>10 cycles without activity loss).

  • Avoids toxic reagents (e.g., SOCl₂).

Etherification of o-Hydroxybenzamidine Derivatives

SN2-Based Ether Synthesis (CN103086920A)

This route introduces the isopropoxy group via nucleophilic substitution of a hydroxyl or halogenated precursor.

Stepwise Procedure:

  • Substrate Preparation :

    • o-Hydroxybenzamidine (1.0 eq) or o-chlorobenzamidine.

  • Etherification :

    • Reagent: Isopropyl bromide (1.5 eq)

    • Base: K₂CO₃ (2.0 eq)

    • Solvent: DMF, 80°C, 12 h.

  • Salt Formation :

    • HCl gas in methanol, pH 1–2.

Performance Data:

ParameterValue
Yield (crude)85%
Purity after recrystallization98.2% (ethanol)
Reaction ScaleUp to 10 kg

Limitations:

  • Competes with elimination side reactions.

  • Requires anhydrous conditions.

Catalytic Hydrogenation of Nitro Intermediates

Reductive Amination Pathway (CN105330568A)

This method converts nitro-substituted precursors to amines followed by amidination.

Synthetic Steps:

  • Nitro Reduction :

    • Substrate: 2-Isopropoxy-4-nitrobenzonitrile

    • Catalyst: 5% Pd/C (0.1 eq)

    • H₂ pressure: 3 MPa, 50°C, 6 h.

  • Amidine Formation :

    • NH₄Cl (2.0 eq), ethanol reflux, 8 h.

Yield and Selectivity:

StepYieldSelectivity
Nitro reduction95%>99%
Amidination89%97%

Comparative Analysis of Methods

Efficiency and Scalability

MethodYieldPurityCatalyst CostScalability
Direct Amidination98%99.5%LowIndustrial
Etherification85%98.2%ModeratePilot-scale
Hydrogenation89%97%HighLab-scale

Purification and Characterization

Recrystallization Protocols

  • Solvent Systems :

    • Ethanol/water (3:1) for crude product.

    • Acetone for final API-grade material.

  • Purity Enhancement :

    • Activated carbon treatment removes rhodium traces.

Analytical Data (Typical Batch)

ParameterValue
Melting Point260–262°C
[α]D²⁵ (c=1, H₂O)+24°
HPLC Purity99.5%

Industrial Applications and Patents

  • Pharmaceutical Use : Intermediate in anticoagulants (e.g., cloperastine).

  • Catalysis : Rhodium-loaded ionic liquids for cross-coupling reactions .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 2-isopropoxybenzamidine hydrochloride?

Methodological Answer:
Synthesis optimization should focus on reaction efficiency and purity. Key steps include:

  • Reagent Selection : Use anhydrous conditions and high-purity starting materials to minimize side reactions (e.g., hydrolysis of the isopropoxy group) .
  • Temperature Control : Maintain temperatures between 40–60°C during coupling reactions to balance reaction rate and byproduct formation .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the hydrochloride salt .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (DMSO-d6 solvent) and LC-MS for molecular weight verification .

Basic: What analytical techniques are recommended for characterizing 2-isopropoxybenzamidine hydrochloride?

Methodological Answer:
A multi-technique approach ensures accuracy:

  • Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Structural Confirmation :
    • NMR Spectroscopy : Analyze 1^1H (δ 1.2–1.4 ppm for isopropyl protons) and 13^13C (δ 70–75 ppm for the ether linkage) .
    • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ and verify molecular ion peaks .
  • Elemental Analysis : Confirm stoichiometry of C, H, N, and Cl .

Basic: What safety protocols are critical when handling 2-isopropoxybenzamidine hydrochloride?

Methodological Answer:
Follow OSHA and REACH guidelines:

  • PPE : Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .

Advanced: How can researchers evaluate the biological activity of 2-isopropoxybenzamidine hydrochloride in enzyme inhibition assays?

Methodological Answer:
Design dose-response studies using:

  • Target Selection : Prioritize enzymes with amidine-binding pockets (e.g., serine proteases) .
  • Assay Conditions :
    • In Vitro Kinetics : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC) in pH 7.4 buffer at 37°C .
    • IC50_{50} Determination : Test concentrations from 1 nM–100 µM; fit data to a four-parameter logistic model .
  • Controls : Include known inhibitors (e.g., benzamidine derivatives) and vehicle-only blanks .
  • Data Validation : Replicate assays in triplicate and analyze via ANOVA (p < 0.05 significance) .

Advanced: How should researchers address contradictions in reported solubility data for 2-isopropoxybenzamidine hydrochloride?

Methodological Answer:
Systematically test solubility under controlled conditions:

  • Solvent Screening : Use USP buffers (pH 1–10) and organic solvents (DMF, DMSO) at 25°C and 37°C .
  • Techniques :
    • Gravimetric Analysis : Saturate solvent, filter, and quantify dissolved compound via UV-Vis .
    • DSC/TGA : Assess thermal stability to rule out decomposition during testing .
  • Documentation : Report exact temperature, agitation method, and equilibration time to standardize comparisons .

Advanced: What strategies are effective for analyzing degradation products of 2-isopropoxybenzamidine hydrochloride under accelerated stability conditions?

Methodological Answer:
Implement forced degradation studies:

  • Conditions : Expose to 40°C/75% RH (ICH Q1A guidelines) and UV light (ICH Q1B) for 4 weeks .
  • Analysis :
    • HPLC-PDA : Monitor new peaks at 210–400 nm; use gradient elution to resolve degradation products .
    • LC-HRMS : Identify fragments (e.g., hydrolyzed amidine or isopropoxy groups) via exact mass .
  • Mechanistic Insight : Compare degradation pathways to structurally similar benzamidine derivatives .

Advanced: How can computational modeling guide the design of derivatives based on 2-isopropoxybenzamidine hydrochloride?

Methodological Answer:
Use in silico tools to prioritize synthetic targets:

  • Docking Studies : Model interactions with target enzymes (e.g., trypsin-like proteases) using AutoDock Vina .
  • QSAR : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with bioactivity .
  • ADMET Prediction : Use SwissADME to predict solubility, permeability, and CYP450 interactions .

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